molecular formula C15H25N3O2S2 B4684819 4-{[(6-Methylheptan-2-yl)carbamothioyl]amino}benzenesulfonamide

4-{[(6-Methylheptan-2-yl)carbamothioyl]amino}benzenesulfonamide

Cat. No.: B4684819
M. Wt: 343.5 g/mol
InChI Key: GVMHGRCLPMCYJH-UHFFFAOYSA-N
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Description

4-{[(6-Methylheptan-2-yl)carbamothioyl]amino}benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad range of pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties . This compound features a sulfonamide group attached to a benzene ring, with a carbamothioyl group linked to a 6-methylheptan-2-yl chain.

Properties

IUPAC Name

1-(6-methylheptan-2-yl)-3-(4-sulfamoylphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O2S2/c1-11(2)5-4-6-12(3)17-15(21)18-13-7-9-14(10-8-13)22(16,19)20/h7-12H,4-6H2,1-3H3,(H2,16,19,20)(H2,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVMHGRCLPMCYJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-{[(6-Methylheptan-2-yl)carbamothioyl]amino}benzenesulfonamide typically involves the reaction of sulfonyl chlorides with amines. The general reaction can be represented as follows: [ \text{RSO}_2\text{Cl} + \text{R’}_2\text{NH} \rightarrow \text{RSO}_2\text{NR’}_2 + \text{HCl} ] In this case, the sulfonyl chloride reacts with the amine to form the sulfonamide. Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

4-{[(6-Methylheptan-2-yl)carbamothioyl]amino}benzenesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-{[(6-Methylheptan-2-yl)carbamothioyl]amino}benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(6-Methylheptan-2-yl)carbamothioyl]amino}benzenesulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication . The compound may also interact with other molecular pathways depending on its specific structure and functional groups.

Comparison with Similar Compounds

4-{[(6-Methylheptan-2-yl)carbamothioyl]amino}benzenesulfonamide can be compared with other sulfonamides such as sulfamethoxazole and sulfadiazine. These compounds share similar antibacterial properties but differ in their specific chemical structures and pharmacokinetics . The unique structure of this compound, with its 6-methylheptan-2-yl chain, may confer distinct biological activities and applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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